Phthalocyanine Iron(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Oxidation reactions: Phthalocyanine Iron(II) can act as a catalyst for the oxidation of various organic compounds, including alcohols and alkyl arenes. Studies have shown its effectiveness in converting benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant [].

- Wastewater treatment: Phthalocyanine Iron(II) contributes to the degradation of organic pollutants present in wastewater [].

Photodegradation

Phthalocyanine Iron(II) exhibits photodegradation properties, meaning it can break down molecules using light. This characteristic makes it useful in:

- Environmental remediation: Research explores the use of Phthalocyanine Iron(II) for the photodegradation of harmful environmental contaminants, such as Bisphenol A (BPA) [].

- Organic pollutant removal: Studies investigate the potential of Phthalocyanine Iron(II) for removing organic pollutants from water sources through photocatalytic degradation [].

Other Research Areas

Beyond the applications mentioned above, Phthalocyanine Iron(II) is being studied in diverse research areas:

- Cancer research: Studies explore the potential of Phthalocyanine Iron(II) for cancer diagnosis and treatment due to its properties similar to other photosensitizers used in photodynamic therapy [].

- Sensor development: Research investigates the use of Phthalocyanine Iron(II) in developing sensors for various applications, such as gas detection [].

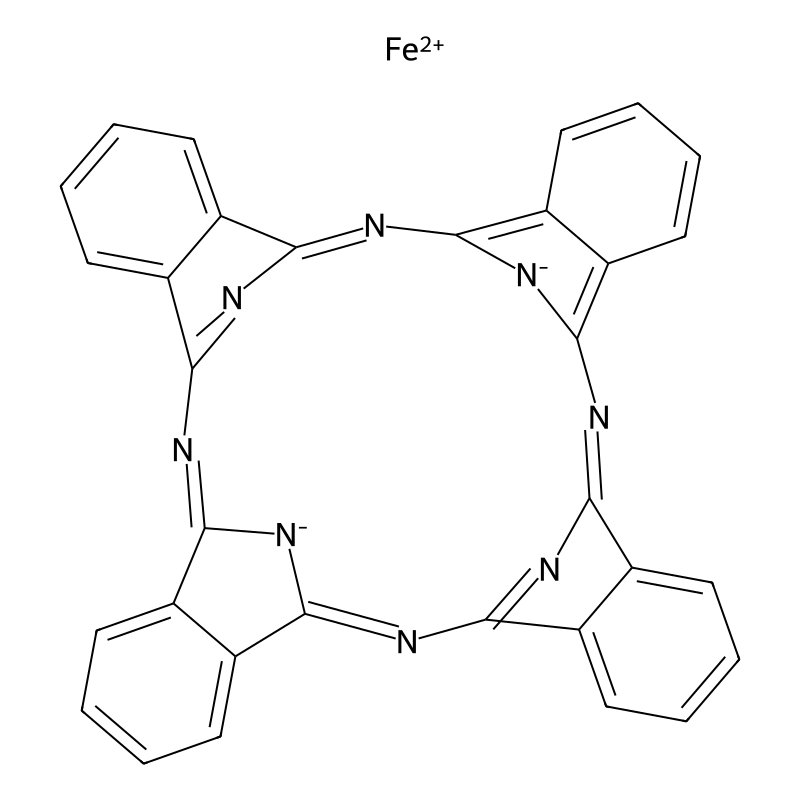

Phthalocyanine Iron(II), also known as iron(II) phthalocyanine, is a coordination compound characterized by a central iron ion coordinated to a phthalocyanine ligand. The structure consists of a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound exhibits unique electronic and magnetic properties due to the presence of the iron ion, which can exist in different oxidation states, notably as iron(II) or iron(III). The electronic configuration of iron(II) phthalocyanine allows it to function as an effective catalyst in various

The mechanism of action of FePc depends on the specific application. In catalysis, FePc's ability to activate molecules like oxygen is crucial. The central iron ion and the delocalized electron system within the molecule work together to facilitate various chemical reactions []. For example, in oxygen reduction reactions, FePc can accept electrons and activate oxygen molecules for efficient energy conversion processes.

- Oxygen Reduction Reaction: Iron(II) phthalocyanine has been identified as a highly active catalyst for the oxygen reduction reaction in acidic media. It facilitates the conversion of oxygen to water, demonstrating performance comparable to platinum-based catalysts .

- C-H Bond Activation: It serves as an effective catalyst for intramolecular C(sp3)–H bond activation, showcasing its versatility in organic synthesis .

- Oxidation Reactions: Iron(II) phthalocyanine catalyzes various oxidation reactions, including the hydroxylation of benzene to phenol using hydrogen peroxide as an oxidant .

Several methods have been developed for synthesizing iron(II) phthalocyanine:

- Direct Synthesis: This involves heating a mixture of phthalonitrile and iron salts in the presence of a suitable solvent.

- Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact.

- Support Modification: Iron(II) phthalocyanine can be immobilized on supports like chitosan aerogel to create heterogeneous catalysts with improved stability and reusability .

Iron(II) phthalocyanine finds applications across various fields:

- Catalysis: It is widely used in catalyzing oxidation reactions and electrochemical processes, particularly in fuel cells and batteries.

- Sensors: The compound's electrochemical properties make it suitable for use in sensors for detecting gases and biomolecules.

- Dyes and Pigments: Due to its vibrant color, iron(II) phthalocyanine is utilized in dyes and pigments for industrial applications.

Studies on the interactions of iron(II) phthalocyanine with various substrates reveal significant insights into its catalytic mechanisms. For instance, its interaction with molecular oxygen leads to distinct changes in its electronic structure, influencing its catalytic activity . Additionally, research on its interface with conductive materials has shown that the magnetic properties of iron(II) phthalocyanine can be modulated by external factors such as gas exposure .

Iron(II) phthalocyanine belongs to a broader class of metallophthalocyanines. Here are some comparable compounds:

| Compound Name | Metal Ion | Notable Properties |

|---|---|---|

| Cobalt Phthalocyanine | Cobalt(II) | Higher stability under oxidative conditions |

| Nickel Phthalocyanine | Nickel(II) | Effective in catalyzing hydrogenation reactions |

| Zinc Phthalocyanine | Zinc(II) | Less catalytic activity compared to iron |

| Manganese Phthalocyanine | Manganese(II) | Used in electrochemical applications |

Uniqueness of Iron(II) Phthalocyanine

Iron(II) phthalocyanine is unique due to its ability to switch between different oxidation states (iron(II) and iron(III)), which significantly enhances its catalytic versatility. Its magnetic properties also make it suitable for applications in molecular spintronics, distinguishing it from other metallophthalocyanines that do not exhibit such behavior.

Thermal Polymerization Techniques

Thermal polymerization remains a cornerstone for synthesizing Phthalocyanine Iron(II). This method involves heating a mixture of phthalonitrile precursors and iron salts (e.g., iron(II) acetate) at elevated temperatures (250–400°C) under inert atmospheres. The reaction proceeds via cyclotetramerization, where four phthalonitrile molecules coordinate around an iron center. Key parameters include heating rate and dwell time, which influence crystallinity. For instance, slow heating rates (2–5°C/min) yield monocrystalline phases, while rapid heating produces polycrystalline materials.

A representative protocol involves refluxing phthalonitrile with iron(II) chloride in quinoline at 210°C for 48 hours, achieving yields exceeding 80% [1]. Post-synthetic purification via Soxhlet extraction with methanol removes unreacted precursors.

Solid-Phase Synthesis Methods

Solid-phase synthesis offers solvent-free routes, reducing environmental impact.

Precursor Selection and Optimization

Precursor choice critically impacts reaction efficiency. Iron(II) oxalate and phthalonitrile are preferred due to their low decomposition temperatures (150–180°C). Stoichiometric ratios of 1:4 (iron:phthalonitrile) ensure complete coordination, while excess phthalonitrile minimizes iron oxide byproducts.

Temperature and Reaction Time Effects

Optimal conditions involve heating precursors at 200°C for 12–24 hours. Prolonged heating (>24 hours) induces decomposition, whereas shorter durations (<12 hours) yield incomplete cyclization. Differential scanning calorimetry (DSC) studies reveal exothermic peaks at 190°C, corresponding to cyclotetramerization [2].

Green Synthesis Approaches in Aqueous Media

Green synthesis leverages water as a solvent, enhancing sustainability. Dispersing phthalonitrile and iron(II) sulfate in alkaline aqueous solutions (pH 10–12) at 80–100°C facilitates nucleation. Surfactants like cetyltrimethylammonium bromide (CTAB) template molecular assembly, yielding colloidal suspensions. After 6–8 hours, centrifugation isolates Phthalocyanine Iron(II) nanoparticles with 70–85% yields.

Mechanochemical Synthesis Strategies

Mechanochemical methods utilize ball milling to initiate solid-state reactions. Mixing phthalonitrile and iron(II) acetate in a 4:1 molar ratio and milling at 500 RPM for 2 hours produces amorphous Phthalocyanine Iron(II). Subsequent annealing at 150°C for 1 hour enhances crystallinity. This approach eliminates solvent use and reduces reaction times to <3 hours.

Morphology-Controlled Synthesis

Nanofiber Growth Parameters

Nanofibers are synthesized via template-assisted methods. Anodized aluminum oxide (AAO) membranes (pore diameter: 200 nm) immersed in precursor solutions (phthalonitrile/iron(II) chloride in DMF) facilitate unidirectional growth. Electrophoretic deposition at 5 V for 30 minutes yields aligned nanofibers with diameters of 150–200 nm.

Thin Film Deposition Processes

Physical vapor deposition (PVD) enables thin film fabrication. Subliming Phthalocyanine Iron(II) at 300°C under vacuum (10⁻⁶ Torr) and depositing on silicon substrates produces 50–100 nm thick films. Post-deposition annealing at 150°C improves adhesion and electrical conductivity.

Nanorod Formation Protocols

Nanorods are synthesized via solvothermal methods. Heating phthalonitrile and iron(II) nitrate in ethylene glycol at 180°C for 24 hours produces rod-like structures (length: 1–2 µm, diameter: 50–100 nm). Polyvinylpyrrolidone (PVP) capping agents control aspect ratios by stabilizing {100} crystal facets.

Table 1: Comparison of Synthetic Methods for Phthalocyanine Iron(II)

| Method | Temperature (°C) | Time (h) | Yield (%) | Morphology |

|---|---|---|---|---|

| Thermal Polymerization | 210–250 | 24–48 | 80–90 | Polycrystalline |

| Solid-Phase | 200 | 12–24 | 75–85 | Amorphous/Crystalline |

| Green Synthesis | 80–100 | 6–8 | 70–85 | Nanoparticles |

| Mechanochemical | Ambient (milling) | 2–3 | 60–75 | Amorphous |

| Solvothermal | 180 | 24 | 85–90 | Nanorods |

Ground State Electronic Configuration Analysis

Density functional theory investigations have provided comprehensive insights into the ground state electronic configuration of phthalocyanine iron(II). Multiple theoretical studies employing various exchange-correlation functionals have consistently identified the ground state as having triplet multiplicity with ³A₂g symmetry under D₄h point group symmetry [1] [2] [3].

The ground state electronic configuration corresponds to the d⁶ electron arrangement of iron(II) in an intermediate spin state. Diffusion Monte Carlo calculations combined with density functional theory have confirmed that the ³A₂g state represents the most stable electronic configuration for isolated phthalocyanine iron(II) molecules [3] [4]. This configuration involves the occupation of iron 3d orbitals according to the a₁g¹ eg³ b₂g¹ electron arrangement, where the a₁g orbital corresponds to the dz² orbital, the eg orbitals represent the dxz and dyz orbitals, and the b₂g orbital corresponds to the dxy orbital [5] [6].

Constraint density functional calculations have demonstrated that the ³A₂g ground state exhibits remarkable stability compared to other possible spin configurations. The energy difference between the ground state and the first excited triplet state ³B₂g ranges from 20 to 80 meV, while the ³Eg(a) state lies approximately 50 to 100 meV above the ground state [5] [6]. The quintet state ⁵A₁g represents a significantly higher energy configuration, positioned approximately 250 meV above the ³A₂g ground state [5] [7].

Hybrid density functional theory calculations using the B3LYP functional have provided detailed analysis of the electronic structure, revealing that the highest occupied molecular orbital exhibits predominantly π-type character formed by carbon 2p electrons, while the highest occupied molecular orbital minus one (HOMO-1) contains significant mixing of carbon 2p and iron 3d electrons [2] [8]. The ³A₂g configuration optimizes the balance between crystal field stabilization and electron-electron repulsion effects within the d⁶ manifold.

Orbital Energy Distribution and Molecular Orbitals

The molecular orbital structure of phthalocyanine iron(II) exhibits a complex energy distribution that reflects the interplay between metal d orbitals and phthalocyanine ligand π orbitals. Density functional theory calculations have revealed that the frontier molecular orbitals span an energy range from approximately -8.0 eV to +2.0 eV relative to the vacuum level [2] [9] [10].

The highest occupied molecular orbital (HOMO) possesses a₁u symmetry and exhibits predominantly π-type character derived from carbon 2p electrons of the phthalocyanine macrocycle. This orbital is positioned at approximately -6.0 to -6.3 eV and remains doubly occupied in the ground state configuration [2] [9] [10]. The HOMO-1 orbital, located at -6.6 to -7.0 eV, exhibits a₁g symmetry corresponding to the iron dz² orbital with approximately 83% d-character, and is singly occupied in the ³A₂g ground state [2] [9].

The lowest unoccupied molecular orbital (LUMO) displays eg symmetry and contains significant mixing of π* antibonding character with iron 3d orbitals, specifically the dxz and dyz orbitals. The LUMO energy ranges from -2.0 to -2.5 eV and exhibits approximately 6.5% d-character from the dxz and dyz orbitals [2] [9]. This orbital is singly occupied in the ground state configuration, contributing to the overall triplet multiplicity.

Higher-lying unoccupied orbitals include the LUMO+1 with b₁g symmetry corresponding to the dx²-y² orbital at -1.0 to -1.5 eV, and the LUMO+2 with b₂g symmetry corresponding to the dxy orbital at 0.0 to -0.5 eV [9] [10]. The energy separation between occupied and unoccupied orbitals creates a HOMO-LUMO gap of approximately 3.5 to 4.0 eV, which is characteristic of the semiconducting properties of phthalocyanine iron(II) [9] [11].

The orbital energy distribution demonstrates that the iron 3d orbitals are energetically positioned between the bonding and antibonding π orbitals of the phthalocyanine ligand. This intermediate positioning facilitates significant orbital mixing and contributes to the stability of the ³A₂g ground state configuration [2] [10].

Spin State Configurations and Transitions

Spin Multiplicity Determination

The spin multiplicity of phthalocyanine iron(II) has been systematically investigated through multiple theoretical approaches, consistently demonstrating that the ground state exhibits triplet multiplicity with S = 1. The determination of spin multiplicity involves careful analysis of the electron configuration within the crystal field environment created by the phthalocyanine ligand [12] [13] [14].

The iron(II) center in phthalocyanine possesses a d⁶ electron configuration, which can adopt different spin states depending on the ligand field strength. In the case of phthalocyanine iron(II), the ligand field strength positions the system in an intermediate spin regime, where the triplet state represents the most stable configuration. This intermediate spin state results from the balance between crystal field stabilization energy and electron pairing energy within the d⁶ manifold [12] [14] [15].

Spin multiplicity determination has been validated through comparison with experimental magnetic susceptibility measurements, which demonstrate paramagnetic behavior consistent with S = 1 over a temperature range from 1 to 300 K [16] [12]. The calculated magnetic moment of 2.0 μB aligns well with experimental observations and confirms the triplet ground state assignment [16] [12].

The spin state configuration analysis reveals that alternative spin multiplicities, including low-spin singlet (S = 0) and high-spin quintet (S = 2) states, represent significantly less stable configurations. The quintet state ⁵A₁g lies approximately 250 meV above the triplet ground state, while potential singlet configurations are energetically unfavorable due to the intermediate crystal field strength [5] [7] [15].

Environmental Effects on Spin States

Environmental factors exert profound influence on the spin state configurations of phthalocyanine iron(II), with substrate interactions and axial ligand coordination representing the primary mechanisms for spin state modulation. Theoretical investigations have demonstrated that the spin state can be systematically tuned through controlled environmental modifications [12] [14] [17].

Substrate interactions significantly affect the spin state configuration through charge transfer and electronic coupling mechanisms. When phthalocyanine iron(II) is adsorbed on copper(111) surfaces, the strong substrate-molecule interaction induces a ground state transition from ³A₂g to ³Eg, accompanied by substantial charge transfer of approximately 0.8 to 1.0 electrons from the substrate to the molecule [12] [18] [19]. In contrast, adsorption on gold(111) surfaces results in weaker interactions with charge transfer of 0.2 to 0.4 electrons, leading to a mixed ³A₂g/³Eg ground state configuration [12] [20] [21].

Axial ligand coordination represents another crucial environmental factor affecting spin states. The addition of strong field ligands such as ammonia, carbon monoxide, or nitric oxide can induce spin state transitions from the intermediate spin triplet state to low-spin configurations with S = 1/2 [12] [14]. These ligand-induced transitions result from the increased crystal field splitting that favors electron pairing in the lower-energy d orbitals [14] [22].

Hydrogen adsorption on phthalocyanine iron(II) demonstrates controllable spin switching behavior. The adsorption of one to three hydrogen atoms at pyridinic nitrogen sites induces a transition from the intermediate spin state (S = 1) to a low-spin state (S = 1/2) through redistribution of charge density within the molecule. Conversely, the adsorption of four hydrogen atoms can induce a transition to a high-spin state (S = 2) by distorting the molecular conformation and breaking the ligand field symmetry [12].

Crystal packing effects in solid-state phthalocyanine iron(II) also influence spin state configurations. In the α-polymorph crystal structure, intermolecular interactions favor the ³Eg(a) configuration over the ³A₂g state observed in isolated molecules, demonstrating that collective effects can modify the ground state electronic structure [23] [5].

Electron Distribution and Transfer Mechanisms

The electron distribution and transfer mechanisms in phthalocyanine iron(II) involve complex interactions between the metal center and the extended π system of the phthalocyanine ligand. Theoretical investigations have revealed that electron transfer processes occur through multiple pathways, including metal-to-ligand charge transfer, ligand-to-metal charge transfer, and substrate-mediated electron transfer mechanisms [24] [18] [25].

The intrinsic electron distribution in phthalocyanine iron(II) demonstrates significant delocalization of electron density across the entire molecular framework. Natural bond orbital analysis reveals that the iron center retains a formal oxidation state of +2 with a d⁶ electron configuration, while the phthalocyanine ligand accommodates additional electron density through its extensive π system [2] [9]. The electron distribution calculations indicate that approximately 6.1 to 6.26 electrons occupy the iron d orbitals, consistent with the d⁶ configuration and negligible back-donation from the ligand [26].

Charge transfer mechanisms in phthalocyanine iron(II) systems depend critically on the electronic structure of the substrate or coordinating species. When phthalocyanine iron(II) interacts with electron-rich substrates such as copper surfaces, substantial charge transfer occurs from the substrate to the molecule, with charge transfer magnitudes ranging from 0.7 to 1.0 electrons [18] [19]. This charge transfer primarily involves the lowest unoccupied molecular orbitals of the phthalocyanine system, particularly the eg orbitals with mixed π* and d character [18] [19].

The electron transfer kinetics in phthalocyanine iron(II) systems exhibit strong dependence on the molecular environment and substrate properties. Inner-sphere electron transfer processes, involving direct coordination of reactants to the iron center, demonstrate faster kinetics compared to outer-sphere mechanisms. The electron transfer rate constants for phthalocyanine iron(II) systems range from 10⁻³ to 10⁻¹ s⁻¹, depending on the specific electronic configuration and environmental conditions [27].

Substrate-mediated electron transfer represents a particularly important mechanism in supported phthalocyanine iron(II) systems. The electronic coupling between the molecular orbitals and substrate electronic states facilitates efficient electron transfer pathways. Density functional theory calculations have demonstrated that the strength of electronic coupling correlates directly with the adsorption energy and charge transfer magnitude, with stronger coupling leading to more efficient electron transfer processes [18] [19] [27].

Computational Models for Phthalocyanine Iron(II)-Substrate Interactions

Computational modeling of phthalocyanine iron(II)-substrate interactions requires sophisticated theoretical approaches that account for the complex interplay between van der Waals forces, electrostatic interactions, and chemical bonding. Multiple computational frameworks have been developed to accurately describe these interactions, including dispersion-corrected density functional theory, periodic slab models, and embedded cluster approaches [28] [29] [21].

Periodic slab models represent the most widely employed computational approach for investigating phthalocyanine iron(II)-substrate interactions. These models typically employ supercells containing 3 to 5 substrate atomic layers with the phthalocyanine molecule adsorbed on the surface. The substrate is modeled using ultrasoft pseudopotentials with plane-wave basis sets, while the molecular system is described using all-electron approaches or pseudopotentials with appropriate basis set convergence [28] [29] [21].

The choice of exchange-correlation functional significantly influences the accuracy of substrate interaction calculations. Generalized gradient approximation functionals such as PBE (Perdew-Burke-Ernzerhof) provide reasonable descriptions of chemical bonding but often underestimate van der Waals interactions. Dispersion-corrected functionals, including PBE+vdW and optB88-vdW, offer improved accuracy for physisorption interactions by incorporating long-range dispersion effects [1] [30] [28].

Adsorption energy calculations demonstrate that phthalocyanine iron(II) exhibits binding energies ranging from 0.4 to 5.0 eV depending on the substrate and adsorption site. On noble metal surfaces such as gold(111) and silver(111), the binding energies typically range from 0.4 to 1.0 eV, indicating physisorption dominated by van der Waals interactions [29] [21] [31]. On more reactive substrates such as copper(111), binding energies can exceed 4.0 eV, suggesting significant chemisorption contributions [18] [19].

The computational modeling of substrate interactions reveals that the adsorption geometry significantly affects the electronic structure and magnetic properties of phthalocyanine iron(II). Hollow site adsorption generally provides the most stable configuration on close-packed metal surfaces, with the iron center positioned above a hollow site and the phthalocyanine plane oriented parallel to the surface [28] [29] [21]. The molecule-substrate distance typically ranges from 2.6 to 3.5 Å, depending on the substrate identity and interaction strength [29] [21] [31].

Substrate-induced electronic structure modifications have been systematically investigated through projected density of states analysis and charge density difference calculations. These calculations reveal that substrate interactions can induce significant changes in the orbital energy levels, particularly affecting the iron d orbitals and the frontier molecular orbitals. The degree of electronic modification correlates with the substrate reactivity and the magnitude of charge transfer [1] [30] [18].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 45 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 11 of 56 companies with hazard statement code(s):;

H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (45.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (27.27%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard